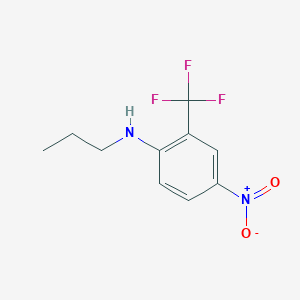

4-nitro-N-propyl-2-(trifluoromethyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of 4-nitro-N-propyl-2-(trifluoromethyl)aniline consists of an aniline ring (C6H5N) with a nitro group (NO2) at the para position and a trifluoromethyl group (CF3) attached to the nitrogen atom. The presence of these functional groups significantly influences its chemical behavior and reactivity .

Chemical Reactions Analysis

- Halogenation : The trifluoromethyl group may react with halogens (e.g., Cl2, Br2) to form halogenated derivatives .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Analytical Detection Techniques

The detection of 4-nitro-N-propyl-2-(trifluoromethyl)aniline in biological materials presents unique challenges due to its specific chemical properties. A study outlined a method using thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and electron spectrophotometry for the detection of this compound in biological samples. Acetone was proposed as an isolating agent for extracting the compound from cadaveric hepatic tissue and biological fluids, demonstrating the compound's separation from endogenous materials on a silica gel column. Quantitative assessments in various biological materials, including cadaveric hepatic tissue, blood, plasma, and urine, were conducted, showcasing the method's capability to detect minimal amounts of this compound in biological matrices (Shormanov, Andreeva, & Omel'chenko, 2016).

Spectroscopic and Structural Studies

A comprehensive spectroscopic investigation using Fourier transform infrared (FT-IR) and FT-Raman spectra was conducted on this compound (NTFA). This study provided a detailed vibrational assignment and analysis of the compound, employing ab initio and DFT methods to explore its vibrational, structural, thermodynamic, and electronic characteristics. The study's findings highlighted the influence of substituent groups on the molecular and electronic properties of the compound, adding valuable insight into its chemical behavior and potential applications (Saravanan, Balachandran, & Viswanathan, 2014).

Molecular Hybrid for Cancer Therapy

A novel photoactivatable bichromophoric conjugate incorporating this compound as a component was designed for potential cancer therapy. This conjugate, aimed at generating singlet oxygen and nitric oxide upon irradiation with light, demonstrated amplified photomortality in melanoma cancer cells compared to a model compound lacking NO-release capability. The study's outcomes suggest promising applications of such molecular hybrids in photodynamic therapy, offering a bimodal approach to cancer cell eradication (Fraix et al., 2016).

Nonlinear Optical Materials

Research into the development of novel electrochromic materials employing nitrotriphenylamine units, including this compound, as acceptors revealed their potential in near-infrared (NIR) electrochromic applications. These materials, characterized by outstanding optical contrasts, high coloration efficiencies, and fast switching speeds in the NIR region, hold significant promise for advancing electrochromic device technologies (Li et al., 2017).

Photochemotherapeutics Development

The synthesis of bioconjugates combining this compound derivatives with 2'-deoxyadenosine and bile acid derivatives led to compounds with anticancer activity capable of releasing nitric oxide under visible light. These novel bioconjugates, demonstrated to effectively release NO and exhibit antiproliferative activity against cancer cell lines, represent an innovative approach to photochemotherapeutics (Navacchia et al., 2016).

Mecanismo De Acción

Mode of Action

It is known that nitroaromatic compounds like this one can undergo reduction to form reactive intermediates, which can then interact with various cellular targets .

Biochemical Pathways

Nitroaromatic compounds are often involved in redox reactions and can interfere with various cellular processes, but the specific pathways affected by this compound are currently unknown .

Pharmacokinetics

As a nitroaromatic compound, it may be subject to hepatic metabolism, particularly reduction, but further studies are needed to confirm this .

Propiedades

IUPAC Name |

4-nitro-N-propyl-2-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O2/c1-2-5-14-9-4-3-7(15(16)17)6-8(9)10(11,12)13/h3-4,6,14H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNKHTJZKQWKONE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-[5-(4-acetylphenyl)furan-2-yl]-2-(phenylsulfonyl)prop-2-enenitrile](/img/structure/B2779638.png)

![5,7-Dibromo-2-(phenyl{[(2-thienylcarbonyl)oxy]imino}methyl)-1-benzofuran](/img/structure/B2779641.png)

![benzo[d][1,3]dioxol-5-yl(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2779642.png)

![3-(3,4-Dimethoxybenzoyl)-1-[(4-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2779643.png)

![3-(2-ethoxyethyl)-1,7-dimethyl-8-(m-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2779648.png)

![2-[2-(4-Methylphenyl)-1,3-thiazol-4-yl]ethanamine;dihydrochloride](/img/structure/B2779652.png)

![N-(3,4-dimethoxyphenyl)-2-[[4-(4-fluorophenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2779653.png)

![2-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)-5-tosylpyrimidin-4-amine](/img/structure/B2779660.png)